molecular formula C11H14N2O2 B1492205 Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate CAS No. 2098073-59-5

Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate

Cat. No.: B1492205
CAS No.: 2098073-59-5
M. Wt: 206.24 g/mol
InChI Key: QLPVTKHKNKIQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate: is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an ethyl ester group and a cyclopropylmethyl substituent on the pyrimidine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyrimidine-4-carboxylic acid or its derivatives.

  • Cyclopropylmethyl Introduction: The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclopropylmethyl halide reacts with the pyrimidine derivative.

  • Esterification: The carboxylic acid group is then converted to an ethyl ester using ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reaction mixture is prepared, reacted, and then purified in discrete batches.

  • Continuous Process: Alternatively, a continuous process can be employed, where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for higher production rates.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the cyclopropylmethyl group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Cyclopropylmethyl halide in the presence of a base.

Major Products Formed:

  • Oxidation: Pyrimidine-4-carboxylic acid derivatives.

  • Reduction: Reduced pyrimidine derivatives.

  • Substitution: Substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry: Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Ethyl 4-(cyclopropylmethyl)pyrimidine-2-carboxylate

  • Ethyl 2-(cyclopropylmethyl)pyrimidine-5-carboxylate

  • Ethyl 6-(cyclopropylmethyl)pyrimidine-2-carboxylate

Uniqueness: Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which influences its chemical reactivity and biological activity. This compound's distinct structure allows it to interact differently with biological targets compared to its analogs.

Properties

IUPAC Name

ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)10-6-9(12-7-13-10)5-8-3-4-8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPVTKHKNKIQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.